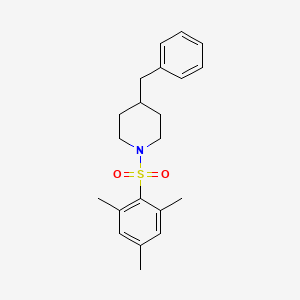

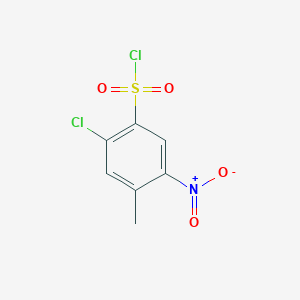

6,7-二甲氧基-3-(4-甲氧基苯磺酰基)-4-(吗啉-4-基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline, is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided focus on the synthesis and chemical properties of related quinoline derivatives, which can offer insights into the synthesis and potential applications of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions and the use of various catalysts and reagents. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline involves a series of reactions including nitration, reduction, and cyclization steps . Similarly, the synthesis of 9,10-Dimethoxybenzo[6,7]-oxepino[3,4-b]quinolin-13(6H)-one derivatives is achieved through intramolecular Friedel-Crafts acylation reactions, showcasing the versatility of quinoline chemistry . These methods highlight the potential synthetic routes that could be adapted or modified for the synthesis of 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further functionalized with various substituents. The papers describe the synthesis of compounds with different substituents on the quinoline nucleus, such as methoxy, chloro, and nitro groups . These modifications can significantly affect the chemical behavior and biological activity of the compounds. The structure of the compound of interest would likely exhibit similar reactivity patterns due to the presence of methoxy groups and a sulfonyl moiety.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, dehalogenation, and cyclization reactions . The reactivity of these compounds is influenced by the electronic effects of the substituents on the quinoline ring. For example, the presence of electron-donating methoxy groups can activate the ring towards electrophilic substitution reactions, while the sulfonyl group can confer additional reactivity due to its potential to act as an electrophile or leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are determined by their molecular structure. The presence of methoxy groups can increase the solubility of these compounds in organic solvents, while the nitrogen atom in the quinoline ring can participate in hydrogen bonding, affecting their boiling points and melting points . The electronic nature of the substituents can also influence the acidity and basicity of the quinoline nitrogen, which is an important consideration in the development of pharmaceuticals.

科学研究应用

激酶抑制活性

与“6,7-二甲氧基-3-(4-甲氧基苯磺酰基)-4-(吗啉-4-基)喹啉”密切相关的衍生物的主要研究应用之一包括它们作为 Src 激酶活性的有效抑制剂的作用。这些化合物已经通过结构修饰进行了优化,从而增强了对 Src 激酶活性和 Src 介导的细胞增殖的抑制作用。此类衍生物对非 Src 家族激酶表现出选择性抑制,表明由于它们在异种移植模型中有效抑制肿瘤生长,因此在癌症治疗中具有潜在的治疗应用(Boschelli 等人,2001 年)。

合成方法

还对相关喹啉衍生物的合成进行了研究,展示了大规模生产的有效途径。例如,一项研究提出了一种实用且可扩展的合成方法,用于合成外消旋-(3S,4aR,10aR)-6-甲氧基-1-丙基-1,2,3,4,4a,5,10,10a-八氢苯并[g]喹啉-3-羧酸甲酯,突出了易于获得的起始材料的使用以及一系列反应,从而导致高产率。这项工作强调了此类化合物作为药物活性化合物开发中的中间体的意义(Bänziger 等人,2000 年)。

生物活性分子开发

“6,7-二甲氧基-3-(4-甲氧基苯磺酰基)-4-(吗啉-4-基)喹啉”的衍生物也因其在开发生物活性分子中的潜力而受到探索,例如 Zn(II) 的特定荧光团。这些研究涉及类似物的合成和光谱分析,展示了它们与 Zn(II) 形成荧光复合物的能力,这可以应用于生化分析和医学诊断(Kimber 等人,2003 年)。

属性

IUPAC Name |

4-[6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6S/c1-27-15-4-6-16(7-5-15)31(25,26)21-14-23-18-13-20(29-3)19(28-2)12-17(18)22(21)24-8-10-30-11-9-24/h4-7,12-14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVRDMCTWCXAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)

![9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3010300.png)

![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)